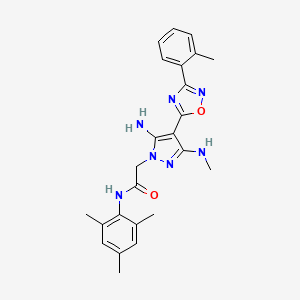

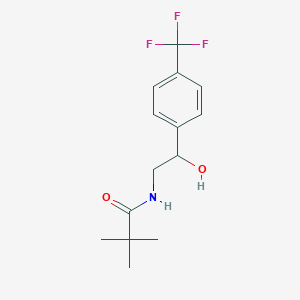

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide” is a chemical compound . It is also known as “T0901317” and has a molecular weight of 481.33 . It is used in LXR agonist studies .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are similar to the compound , starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . More research is needed to provide a detailed synthesis analysis of “this compound”.

Molecular Structure Analysis

The molecular formula of “this compound” is C17H12NSO3F9 . The InChI string is InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.23 g/mol . It has a complexity of 338 and a topological polar surface area of 49.3 Ų . The compound is also known to have 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Synthesis Techniques and Reactivity: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide and its derivatives show a wide range of reactivity in synthetic chemistry, providing a useful tool for constructing complex molecular architectures. For instance, variations in the site of lithiation of related compounds have been utilized for ring substitution, indicating a nuanced understanding of their chemical reactivity and the ability to generate products with high yields under specific conditions (Smith, El‐Hiti, & Alshammari, 2012). Furthermore, metal-free synthesis techniques involving phenyliodine bis(trifluoroacetate) highlight innovative approaches to C-C bond formation and 1,2-aryl migration, enabling the efficient assembly of 3-arylquinolin-2-one compounds (Liu et al., 2013).

Medicinal Chemistry and Biological Applications

- Pharmacophore Identification for Immunosuppressive Drugs: Detailed configurational and conformational studies on leflunomide, an antirheumatic drug, and its metabolites have led to the identification of a pharmacophore responsible for its immunosuppressive activity. Such studies underline the significance of the chemical structure in the drug's efficacy, laying the groundwork for the development of more potent immunosuppressive agents (Bertolini et al., 1997).

Material Science and Polymer Applications

- Polyimide Nanofibers for Filtration Applications: The synthesis of polyimide (PI) nanofibers through "green" electrospinning from water-soluble precursor solutions demonstrates the application of this compound derivatives in creating materials with significant thermal and chemical stability. These nanofibers are particularly interesting for their potential use in filtration applications, showcasing the cross-disciplinary applicability of these compounds from chemistry to materials science (Jiang, Hou, Agarwal, & Greiner, 2016).

Catalysis and Chemical Transformations

- Catalytic Activities in Oxidation Reactions: Ruthenium complexes with ligands derived from this compound exhibit distinctive catalytic activities in oxidation reactions. Such complexes have been employed in epoxidation of olefins, hydroxylation of alkanes, and dehydrogenation of alcohols, revealing a promising avenue for the development of novel catalysts with enhanced efficiency and selectivity (Jitsukawa, Oka, Yamaguchi, & Masuda, 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZIFTVQOLLEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)